3-fluoro-N-[1-(2-methoxyphenyl)ethyl]benzamide
Overview
Description
3-fluoro-N-[1-(2-methoxyphenyl)ethyl]benzamide is a useful research compound. Its molecular formula is C16H16FNO2 and its molecular weight is 273.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 273.11650692 g/mol and the complexity rating of the compound is 324. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Alzheimer's Disease Research
- The compound, 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, was utilized in PET imaging for quantifying serotonin 1A (5-HT(1A)) receptor densities in Alzheimer's disease patients. This research demonstrated significant receptor density decreases in hippocampi and raphe nuclei, correlating with clinical symptoms and glucose utilization in Alzheimer's patients' brains (Kepe et al., 2006).
Development of PET Imaging Agents
- Fluorinated derivatives of WAY 100635, including compounds similar to 3-fluoro-N-[1-(2-methoxyphenyl)ethyl]benzamide, were synthesized for PET imaging. These compounds were evaluated for their biological properties, showing promise for assessing serotonin levels and receptor distribution in the brain (Lang et al., 1999).
Structural Analysis of Chemical Compounds
- The compound N-ethyl-3-(4-fluorophenyl)-5-(4-methoxyphenyl)-2-pyrazoline-1-thiocarboxamide, related to this compound, underwent structural analysis. The study provided insights into geometric parameters and molecular interactions, contributing to a better understanding of similar chemical compounds (Köysal et al., 2005).
Cancer Research and Imaging
- Fluorine-containing benzamide analogs, similar to this compound, were developed for PET imaging of sigma-2 receptor status in solid tumors. These compounds showed high tumor uptake and were considered promising for cancer imaging (Tu et al., 2007).
Chemoselective Labeling of Peptides
- [(18)F]Fluorothiols, a new generation of peptide labeling reagents including derivatives of this compound, were explored. These fluorothiols showed potential for chemoselective labeling of peptides, which could be significant in developing PET tracers (Glaser et al., 2004).
Synthesis and Pharmacological Studies
- Research on the synthesis of various derivatives, including those related to this compound, contributed to understanding the structure-activity relationships. These studies are crucial in the development of new pharmacological compounds (Owton et al., 1995).
Safety and Hazards
Properties
IUPAC Name |
3-fluoro-N-[1-(2-methoxyphenyl)ethyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-11(14-8-3-4-9-15(14)20-2)18-16(19)12-6-5-7-13(17)10-12/h3-11H,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVGHYAPJMLJKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC)NC(=O)C2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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